N-Isopropylacrylamide

thermoresponsive polymer LCST copolymer phase behavior

Researchers requiring precise thermoresponsive behavior face inconsistent LCST when substituting generic acrylamides-NIPAM eliminates this variability. • Defines PNIPAM LCST at precisely ~32°C vs. unpredictable shifts with N-tert-butyl or N-ethyl analogs. • Enables LCST tuning from 32-45°C via comonomer incorporation for tailored drug release (on-off ratios 1.4-3.2). • Forms injectable embolic hydrogels with shear-thinning and body-temperature-triggered crosslinking. Standardized purity ≥98%, stabilized with MEHQ. Ships refrigerated globally.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 2210-25-5
Cat. No. B034251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylacrylamide
CAS2210-25-5
SynonymsAKOS 91289; Isopropyl acrylamide; ISOPROPYLACRYLAMIDE(N-); N-ISOPROPYLACRYLAMIDE; NIPAM; 2-Propenamide, N-(1-methylethyl)-; Isopropylamid kyseliny akrylove; isopropylamidkyselinyakrylove
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C=C
InChIInChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
InChIKeyQNILTEGFHQSKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.077X10+4 mg/L at 25 °C (est)
Soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylacrylamide Specifications & Procurement


N-Isopropylacrylamide (NIPAM, NIPAAm, CAS 2210-25-5) is an N-substituted acrylamide monomer (molecular formula C6H11NO, molecular weight 113.16) [1]. It appears as a white to light yellow crystalline powder with a melting point of 60–63 °C, boiling point of 89–92 °C at 2 mmHg, and an estimated density of 1.0223 g/mL . NIPAM is a biocompatible monomeric unit primarily used to synthesize poly(N-isopropylacrylamide) (PNIPAM)-based stimuli-responsive polymers that exhibit a reversible volume phase transition at a lower critical solution temperature (LCST) of approximately 32 °C in aqueous solution .

NIPAM: Why Generic Substitution Fails


Generic substitution among N-substituted acrylamides is scientifically unjustified due to fundamental differences in polymer phase behavior, copolymerization reactivity, and post-polymerization functionalization outcomes. The N-isopropyl substituent confers a precisely defined LCST of approximately 32 °C to PNIPAM homopolymer . In contrast, copolymers incorporating N-tert-butylacrylamide (NTBAAM) exhibit LCSTs that are lowered as a linear function of comonomer content, while copolymers with acrylamide (AAM), N-methyl acrylamide, or N-ethyl acrylamide exhibit elevated LCSTs proportional to comonomer incorporation [1]. Furthermore, the reactivity ratios of NIPAM differ substantially from those of structural analogs, dictating copolymer sequence distribution and the resulting thermal response profile [2]. Procurement decisions based solely on acrylamide-class membership without accounting for these quantifiable performance divergences will compromise polymer design and end-application functionality.

NIPAM Performance Evidence


LCST Tuning in Copolymer Gels

NIPAM copolymer LCST can be systematically tuned across a wide temperature window through comonomer selection and ratio adjustment. When copolymerized with acrylic acid (AAc), increasing AAc concentration in the preparative solution from 0% to 2.7% (based on total monomers) increased the composite LCST from 34.0 °C to 41.8 °C [1]. In a separate study, copolymerizing NIPAM with sodium acrylate (SA) or sodium methylacrylate (SMA) enabled LCST control between 32 °C and 45 °C [2]. For hydrophobically modified systems, the volume transition temperature (Tv) of NIPAM/N-tert-butylacrylamide (NTBA) copolymer gel particles decreased with increasing NTBA mole ratio, while Tv of NIPAM/N,N-dimethylacrylamide (NDMA) copolymer gel particles increased with increasing NDMA mole ratio [3].

thermoresponsive polymer LCST copolymer phase behavior stimuli-responsive hydrogel

Reactivity Ratios with DMAm and TBAM

NIPAM exhibits quantitatively distinct copolymerization reactivity ratios compared to N,N-dimethylacrylamide (DMAm) and N-tert-butylacrylamide (TBAM), directly impacting copolymer sequence distribution and resulting thermal properties. For the DMAm-NIPAM pair under RAFT copolymerization conditions, reactivity ratios were determined as r(DMAm) = 1.28–1.31 and r(NIPAM) = 0.48–0.51 [1]. This indicates DMAm preferentially incorporates into the growing polymer chain relative to NIPAM, producing gradient copolymers with composition drift along the chain. For the NIPAM-TBAM pair under both conventional radical polymerization and nitroxide-mediated polymerization (NMP), reactivity ratios were r(NIPAM) = 0.58 and r(TBAM) = 1.00, with these values remaining approximately constant across temperatures (60 °C and 120 °C) and solvents (DMF and toluene) [2].

RAFT polymerization reactivity ratio copolymer composition controlled radical polymerization

Hofmann Rearrangement Stability

In the synthesis of aminated thermoresponsive microgels via Hofmann rearrangement of amide groups, the choice of base monomer critically determines reaction fidelity. When NIPAM-based microgels were employed in the Hofmann rearrangement, side reactions occurred, leading to the generation of undesired carboxyl groups. By substituting NIPMAM (N-isopropylmethacrylamide) for NIPAM, and methacrylamide for acrylamide, both side reactions and carboxyl group generation were prevented during the Hofmann reaction [1]. The Hofmann rearrangement under the reported conditions proceeded with 51% conversion after 1 hour, permitting fine control of primary amine content in the resulting microgels [1].

Hofmann rearrangement aminated microgel side reaction prevention primary amine functionalization

Enhanced Swelling in Copolymer Hydrogels

Copolymerization of NIPAM with ionic comonomers substantially enhances equilibrium swelling capacity compared to PNIPAM homopolymer. Poly(NIPAM-co-acrylamide-co-maleic acid) (P(NIPAM-AM-MA)) hydrogel exhibits a higher swelling ratio and elevated LCST relative to both PNIPAM homopolymer and poly(NIPAM-co-acrylamide) (P(NIPAM-AM)) [1]. In a separate study, NIPAM copolymerized with sodium acrylate (SA) or sodium methylacrylate (SMA) produced hydrogels with equilibrium swelling ratios at lower temperature that were two to three times that of PNIPAM homopolymer [2].

hydrogel swelling copolymer swelling ratio equilibrium swelling PNIPAM

PNIPAM LCST Benchmark

PNIPAM homopolymer exhibits a well-defined LCST of approximately 32 °C in aqueous solution, representing a critical benchmark for thermoresponsive material design. High polymers of NIPAM display an LCST in phosphate-buffered saline with precipitation occurring above 31 °C and minimal concentration dependence [1]. Hydrogels containing 3.5 weight% montmorillonite exhibited an LCST similar to unmodified PNIPAM hydrogel (approximately 32 °C) and underwent a reversible 60–70% volume shrinkage when heated from ambient temperature to above the LCST [2]. This LCST value is strategically positioned between room temperature and physiological body temperature, enabling ambient temperature processing with body temperature triggered response.

LCST PNIPAM phase transition aqueous polymer solution

NIPAM Application Scenarios


Thermoresponsive Embolic Agents

NIPAM-based PNIPAM hydrogels are formulated as injectable embolic agents for transcatheter arterial embolization (TAE) procedures. At room temperature, the hydrogel exhibits shear-thinning and self-healing properties, enabling easy injection through microcatheters. Upon reaching body temperature (37 °C), the temperature-sensitive polymer undergoes phase transition cross-linking above its LCST, enhancing mechanical properties of the gel network. This temperature-responsive strengthening in vivo meets the requirements of vascular interventional embolization materials [1]. The 32 °C LCST of PNIPAM homopolymer provides the necessary thermal window between ambient processing and physiological triggering [2].

LCST-Tunable Drug Delivery

NIPAM copolymer hydrogels enable precise control of drug release kinetics through systematic LCST tuning. By adjusting the concentration of acrylic acid (AAc) comonomer in the preparative solution from 0% to 2.7%, the composite LCST can be elevated from 34.0 °C to 41.8 °C [1]. This tuning range allows formulation of hydrogels with open-state drug permeabilities ranging from 3.22 × 10⁻⁷ to 4.64 × 10⁻⁷ cm²/s, with on-off ratios between 1.4 and 3.2, as demonstrated for 4-acetamidophenol release across polycarbonate composite films [1]. The ability to control LCST between 32 °C and 45 °C through SA or SMA comonomer incorporation provides additional formulation flexibility [3].

Amine-Functionalized Microgels for Bioconjugation

NIPAM-based microgels serve as the foundational platform for preparing aminated thermoresponsive microgels via Hofmann rearrangement, though careful monomer selection is required to prevent side reactions. The Hofmann rearrangement of methacrylamide groups in cross-linked NIPMAM microgels proceeds without side reactions or carboxyl group generation, while NIPAM-based systems produce unwanted carboxyl impurities [1]. Under optimized conditions, the reaction achieves 51% conversion after 1 hour, permitting fine control of primary amine content [1]. These amine-functionalized microgels are suitable for subsequent bioconjugation, enabling attachment of targeting ligands, therapeutic agents, or imaging probes to thermoresponsive carriers.

Heavy Metal Adsorption Membranes

NIPAM-based copolymer hydrogels functionalized with chelating comonomers demonstrate temperature- and pH-dependent heavy metal ion adsorption. P(NIPAM-AM-MA) hydrogel achieves a Cu²⁺ adsorption capacity of 24.4 mg g⁻¹ dry hydrogel at 30 °C and pH = 5 in 20 mL CuSO₄ solution containing 4 mg Cu²⁺ [1]. After the volume phase transition, the Cu²⁺-loaded hydrogel can release almost 90% of absorbed water containing minimal heavy metal ions, and the adsorbed hydrogel can be easily regenerated by hydrochloric acid and reused in subsequent adsorption processes [1]. This pH- and temperature-sensitive hydrogel is suitable for water purification and enrichment of heavy metal ions.

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